molecular formula C21H14F3N5O4S2 B2447666 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226439-39-9

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2447666
CAS RN: 1226439-39-9
M. Wt: 521.49
InChI Key: VSFYNULLPQNENJ-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H14F3N5O4S2 and its molecular weight is 521.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Analogous Compounds : Research has been conducted on the synthesis of analogous compounds, such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown promising results in both antioxidant and anti-inflammatory assays (Koppireddi et al., 2013).

  • Anticancer Activity : A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, exploring their antitumor activity against various human tumor cell lines. Some compounds were identified with considerable anticancer activity, highlighting the potential of this chemical scaffold in cancer research (Yurttaş et al., 2015).

  • Antibacterial and Antifungal Agents : The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide compounds was carried out, and these were evaluated for their in-vitro antibacterial and antifungal activities. Compounds with p-nitrophenyl and p-trifluoromethylphenyl groups showed significant activity against various bacterial and fungal strains (Kumar et al., 2012).

Chemical Properties and Synthesis

  • pKa Determination : The acidity constants of a series of drug precursors, including 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, were determined through UV spectroscopic studies. These findings contribute to understanding the chemical properties and potential biological interactions of such compounds (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O4S2/c22-21(23,24)33-16-6-4-14(5-7-16)28-17(13-2-1-3-15(10-13)29(31)32)11-26-20(28)35-12-18(30)27-19-25-8-9-34-19/h1-11H,12H2,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYNULLPQNENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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